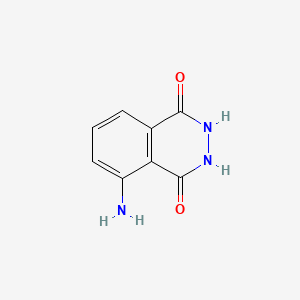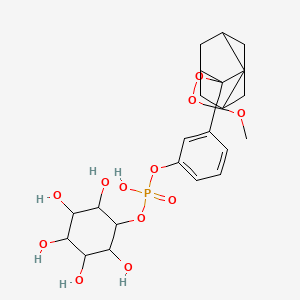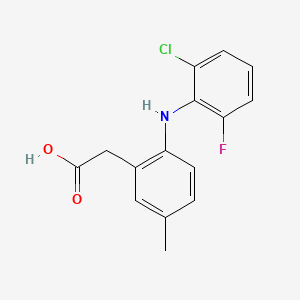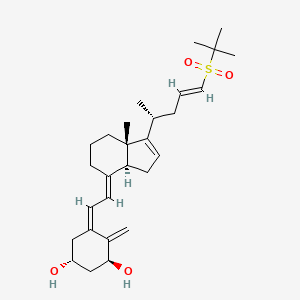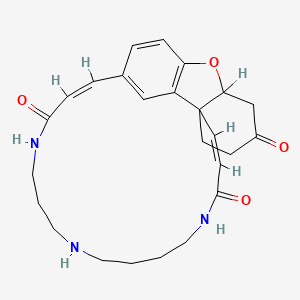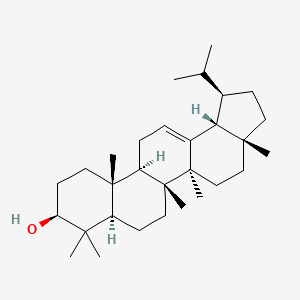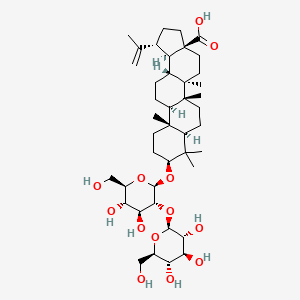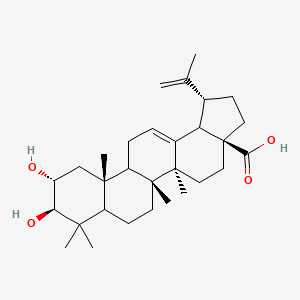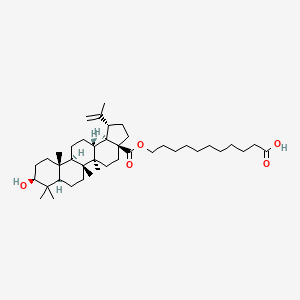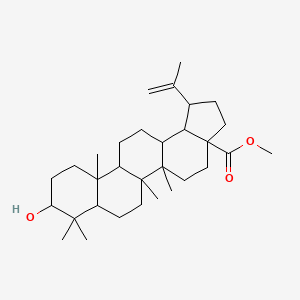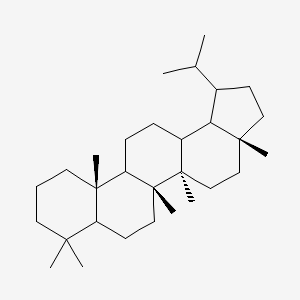
Lutein
Overview
Description
Lutein is a naturally occurring carotenoid pigment that belongs to the xanthophyll family. It is found in various plants, such as dark green leafy vegetables, egg yolks, and corn. This compound is known for its vibrant yellow color, which is responsible for giving fruits and vegetables their characteristic hues . In green plants, this compound plays a crucial role in modulating light energy and protecting against photodamage by acting as a non-photochemical quenching agent . In humans, this compound is concentrated in the macula of the retina, where it helps protect against oxidative stress and high-energy light .
Mechanism of Action
Target of Action
Lutein, also known as Xanthophyll, is a carotenoid synthesized only by plants and found in high quantities in green leafy vegetables such as spinach, kale, and yellow carrots . It is the second most prevalent carotenoid in human serum . The primary targets of this compound are reactive oxygen species, including singlet oxygen and lipid peroxy radicals . It also targets nuclear factor-kB and signal transducer and activator of transcription 3 .
Mode of Action
This compound interacts with its targets by scavenging reactive oxygen species, thereby exhibiting antioxidant activity . It suppresses the activation of nuclear factor-kB and signal transducer and activator of transcription 3, and reduces the induction of inflammatory cytokines and enzymes . This interaction results in the modulation of oxidant-sensitive inflammatory signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It maintains the content of endogenous antioxidant (glutathione) and activates nuclear factor erythroid 2–related factor 2 (Nrf2) and Nrf2 signaling-related antioxidant enzymes . These enzymes include hemeoxygenase-1, NAD(P)H: quinone oxidoreductase 1, glutathione-s-transferase, glutathione peroxidase, superoxide dismutase, and catalase .
Pharmacokinetics
It is known that this compound is obtained from various foods and is present in a concentrated area of the macula, a small area of the retina responsible for central vision . This suggests that this compound can be absorbed and distributed in the human body through dietary intake.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-inflammatory properties. By scavenging reactive oxygen species and suppressing inflammatory mediators, this compound helps protect against oxidative stress and inflammation . This has been linked to a decreased risk for eye diseases such as Age-related Macular Degeneration (AMD) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in photosynthetic organisms, xanthophylls like this compound modulate light energy and serve as non-photochemical quenching agents to deal with triplet chlorophyll, which is overproduced at very high light levels, during photosynthesis This suggests that light levels can influence the action and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Lutein interacts with various biomolecules within the body. It possesses additional hydroxyl groups, allowing it to react with oxygen more readily, facilitating its antioxidant function . This structure allows the quenching of singlet oxygen and scavenging of free radicals . The antioxidative power of this compound is attributed to its conjugated carbon double-bond system .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to reduce oxidative stress and promote optimal cellular function . This compound interferes with the process of free radical formation by binding with free radicals, eliminating their potential to bind to other structures . In addition, this compound and zeaxanthin may be protective against eye disease because they absorb damaging blue light that enters the eye .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. Its distinctive light-absorbing properties are provided by the presence of the long chromophore of conjugated double bonds (polyene chain) . The polyene chain is susceptible to oxidative degradation by light or heat and is chemically unstable in acids . This compound’s antioxidative power is attributed to its conjugated carbon double-bond system .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, this compound supplementation has been shown to increase macular pigment concentration and improve visual function in some subjects
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound supplementation of 0.72 and 1.44 mg/mL relieved visual fatigue and ameliorated turbidity symptoms of impaired crystalline lenses in rats . The effects at high doses and any potential toxic or adverse effects are still being studied.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the xanthophyll cycle, which is crucial for photosynthesis in plants . In addition, this compound may modulate autophagy-related signaling pathways, such as the transcription factor EB (TFEB), which plays a crucial role in regulating lipid homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific mechanisms. After absorption with fat, this compound is attached to the lipoprotein and then transported into the circulation. Subsequently, this compound reaches throughout the body and accumulates in the eye, especially in the retina .
Subcellular Localization
This compound is localized within subcellular compartments. It accumulates within membranes due to its amphipathic structure . Its activity and localization are modulated by mTORC1-mediated phosphorylation, determining its subcellular localization in the cytoplasm or nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lutein can be synthesized through various chemical processes. One common method involves the Wittig reaction, where a phosphonium salt reacts with an aldehyde to form a conjugated diene system. This is followed by a series of reactions, including hydrogenation and oxidation, to produce this compound . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as marigold flowers. The process involves harvesting the flowers, drying them, and then extracting the this compound using solvents like hexane or ethanol. The extracted this compound is then purified through crystallization or chromatography techniques . Advances in biotechnology have also led to the development of microalgae-based production methods, which offer higher yields and sustainability .
Chemical Reactions Analysis
Types of Reactions: Lutein undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation reactions can lead to the formation of epoxides and other oxidative degradation products . Reduction reactions can convert this compound into its dihydro derivatives, while esterification reactions can produce this compound esters with fatty acids .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents.
Esterification: Fatty acids and catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Major Products:
Oxidation: Epoxides and other oxidative degradation products.
Reduction: Dihydro derivatives of this compound.
Esterification: this compound esters with fatty acids.
Scientific Research Applications
Lutein has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural pigment in food and cosmetic industries .
- Studied for its antioxidant properties and potential to prevent oxidative damage in various materials .
Biology:
- Investigated for its role in photosynthesis and photoprotection in plants .
- Studied for its effects on cellular health and protection against oxidative stress .
Medicine:
- Extensively researched for its potential to prevent age-related macular degeneration and other eye diseases .
- Studied for its cognitive benefits and potential to improve brain function .
- Investigated for its role in reducing the risk of cardiovascular diseases by modulating cholesterol levels .
Industry:
Comparison with Similar Compounds
- Zeaxanthin
- Beta-Carotene
- Lycopene
- Astaxanthin
Properties
IUPAC Name |
(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36+,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPHJBAIARWVSC-RGZFRNHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046749 | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark, yellowish brown liquid, Solid | |
| Record name | LUTEIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Xanthophylls have antioxidant activity and react with active oxygen species, producing biologically active degradation products. They also can inhibit peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to their antioxidant properties. Lutein is naturally present in the macula of the human retina. It filters out potentially phototoxic blue light and near-ultraviolet radiation from the macula. The protective effect is due in part, to the reactive oxygen species quenching ability of these carotenoids. Lutein is more stable to decomposition by pro-oxidants than are other carotenoids such as beta-carotene and lycopene. Lutein is abundant in the region surrounding the fovea, and lutein is the predominant pigment at the outermost periphery of the macula. Zeaxanthin, which is fully conjugated (lutein is not), may offer somewhat better protection than lutein against phototoxic damage caused by blue and near-ultraviolet light radiation. Lutein is one of only two carotenoids that have been identified in the human lens, may be protective against age-related increases in lens density and cataract formation. Again, the possible protection afforded by lutein may be accounted for, in part, by its reactive oxygen species scavenging abilities. Carotenoids also provide protection from cancer. One of the mechanisms of this is by increasing the expression of the protein connexin-43, thereby stimulating gap junctional communication and preventing unrestrained cell proliferation. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
127-40-2 | |
| Record name | Lutein A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lutein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LUTEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X72A60C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 °C | |
| Record name | Lutein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lutein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003233 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lutein exert its protective effects in the retina?
A1: this compound, along with zeaxanthin, accumulates in the macula of the eye, forming the macular pigment. This pigment acts as a blue light filter, protecting the retina from photo-oxidative damage. Additionally, this compound exhibits antioxidant properties, scavenging free radicals and protecting retinal cells from oxidative stress.
Q2: What are the downstream effects of this compound's antioxidant activity in neuronal cells?
A2: Research suggests that this compound's antioxidant properties can attenuate the production of inflammatory mediators in the brain, potentially contributing to its neuroprotective effects. Studies have also shown that this compound can regulate the expression of apoptosis-related genes in cancer cells, suggesting a potential role in cancer prevention.
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C40H56O2 and a molecular weight of 568.88 g/mol.
Q4: What are the key spectroscopic characteristics of this compound?
A4: this compound exhibits maximum absorbance in the visible light spectrum, particularly in the blue region (around 445-475 nm), which contributes to its yellow color. This characteristic absorption spectrum is frequently utilized in analytical methods for the identification and quantification of this compound.
Q5: Can you elaborate on the compatibility and performance of this compound in different delivery systems?
A6: Studies have explored the use of various delivery vehicles for this compound, including fermented milk, nanoparticles based on soy protein hydrolysates, and mono-diglyceride oils. , , These systems aim to enhance this compound's solubility, stability, and bioavailability. For instance, mono-diglyceride oils have been shown to improve lymphatic this compound absorption compared to triglyceride oils.
Q6: What are some strategies to improve this compound's stability and bioavailability for use in formulations?
A7: Encapsulation technologies are frequently employed to protect this compound from degradation. Microencapsulation with maltodextrins and sucrose, for instance, has shown promise in enhancing this compound stability during storage. Additionally, the use of delivery systems like nanoparticles based on soy protein hydrolysates has demonstrated improved this compound stability and bioavailability.
Q7: What analytical techniques are commonly used for this compound analysis?
A15: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of this compound in various matrices, including food products, biological samples, and formulations. , UV-VIS spectrophotometry is another valuable tool for analyzing this compound content, particularly for assessing total carotenoid concentration.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)
